Lactose

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lactose can be synthesized through the enzymatic hydrolysis of this compound-containing substrates. The enzyme β-galactosidase (lactase) catalyzes the hydrolysis of this compound into glucose and gathis compound . This reaction typically occurs at a pH of around 6.6 and involves the use of β-gathis compound dehydrogenase to oxidize β-gathis compound to galactonic acid .

Industrial Production Methods: this compound is primarily obtained from whey, a by-product of cheese production. The process involves several steps:

Ultrafiltration: Whey is filtered to remove proteins and other large molecules.

Crystallization: The filtered whey is concentrated and cooled to crystallize this compound.

Purification: The this compound crystals are separated, washed, and dried to obtain pure this compound.

Types of Reactions:

Isomerization: In alkaline solutions, this compound can isomerize to lactulose.

Hydrogenation: this compound can be catalytically hydrogenated to form lactitol, a polyhydric alcohol.

Common Reagents and Conditions:

Hydrolysis: Enzyme lactase, pH 6.6.

Isomerization: Alkaline conditions.

Hydrogenation: Catalysts such as nickel under hydrogen gas.

Major Products:

Hydrolysis: Glucose and gathis compound.

Isomerization: Lactulose.

Hydrogenation: Lactitol.

Aplicaciones Científicas De Investigación

Nutritional Applications

Lactose in Human Nutrition

this compound serves as a significant energy source, particularly for infants, providing essential gathis compound necessary for the synthesis of glycosylated macromolecules. It contributes to the development of the intestinal microbiota and facilitates mineral absorption. Moreover, this compound has a low glycemic index (GI = 46), which can be beneficial for metabolic health .

This compound in Sports Nutrition

this compound is recognized for its role in enhancing post-exercise liver glycogen resynthesis. Dairy ingredients high in this compound, such as whey permeate, are utilized in sports nutrition products to improve formulation and provide energy sources for athletes .

Food Industry Applications

As a Sweetener and Flavor Enhancer

In the food industry, this compound is employed as a sweetener in confectionery, baked goods, and dairy products. Its unique properties enhance flavor, texture, and color without the cariogenic effects associated with other sugars .

Fermentation Processes

this compound acts as an energy source for lactic acid bacteria during fermentation, leading to the production of dairy products like yogurt and cheese. The breakdown of this compound during fermentation also contributes to specific flavor profiles in these products .

3D Food Printing

Recent advancements have seen this compound utilized in 3D food printing applications. Dairy-based ingredients containing this compound are being explored for their structural properties in printed foods, allowing for innovative food design and customization .

Pharmaceutical Applications

Excipient in Drug Formulations

this compound is widely used as an excipient in pharmaceutical formulations, particularly in oral solid-dose forms such as tablets and capsules. Its properties facilitate the manufacturing process and improve the stability of active pharmaceutical ingredients .

Controlled-Release Drug Delivery

Innovative research has demonstrated the potential of using this compound in 3D-printed bi-layer tablets that offer controlled-release formulations. These methods can provide individualized dosages and enhance drug delivery systems .

Case Studies

Mecanismo De Acción

Lactose is often compared with other disaccharides such as maltose and sucrose:

Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond.

Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Uniqueness of this compound: this compound is unique among disaccharides due to its animal origin and its specific role in mammalian milk. It also has distinct metabolic pathways and enzymatic interactions compared to other sugars .

Comparación Con Compuestos Similares

- Maltose

- Sucrose

Actividad Biológica

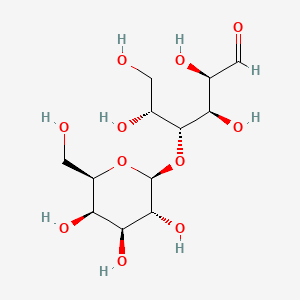

Lactose, a disaccharide sugar primarily found in milk, consists of two monosaccharides: glucose and gathis compound. Its biological activity extends beyond mere energy provision; it plays significant roles in nutrition, gut microbiota modulation, and various physiological processes. This article presents a detailed overview of this compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Digestion

This compound is composed of glucose and gathis compound linked by a β-1→4 glycosidic bond. The digestion of this compound requires the enzyme lactase, which hydrolyzes this compound into its constituent monosaccharides for absorption in the small intestine. In humans, lactase activity is typically high in infancy but declines after weaning, leading to this compound intolerance in many adults .

Table 1: Lactase Activity Across Age Groups

| Age Group | Lactase Activity | Prevalence of this compound Intolerance |

|---|---|---|

| Infants | High | Low |

| Children | Moderate | Moderate |

| Adults | Low | ~70% |

Physiological Benefits of this compound

This compound serves multiple physiological functions:

- Energy Source : It provides essential energy through its breakdown into glucose and gathis compound.

- Microbiota Modulation : Undigested this compound can reach the colon, where it acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria .

- Antimicrobial Properties : Studies indicate that this compound can enhance the levels of gastrointestinal antimicrobial peptides, contributing to gut health .

This compound Intolerance and Adaptation

This compound intolerance is a common condition characterized by gastrointestinal symptoms following this compound consumption due to insufficient lactase production. However, recent research suggests that regular consumption of this compound may induce functional adaptations in the gut microbiome, potentially alleviating symptoms over time .

Case Study: Adaptation to this compound Intake

A study involving 25 participants with this compound intolerance showed that incremental doses of this compound (from 3 g to 12 g twice daily for 12 weeks) resulted in increased fecal β-galactosidase activity and reduced breath hydrogen after this compound challenges . This suggests that some individuals can adapt to this compound consumption through changes in their gut microbiota composition.

Molecular Mechanisms of Lactase Regulation

The regulation of lactase expression is primarily genetic. The LCT gene, located on chromosome 2, exhibits polymorphisms that influence lactase persistence or non-persistence. Notably, the C/T-13910 polymorphism is associated with continued lactase production into adulthood .

Table 2: Genetic Variants Influencing Lactase Expression

| Genotype | Lactase Activity | This compound Tolerance |

|---|---|---|

| CC | Low | Intolerant |

| CT | Moderate | Variable tolerance |

| TT | High | Tolerant |

Análisis De Reacciones Químicas

Hydrolysis of Lactose

2.1 Reaction Overview

The hydrolysis of this compound is a key reaction that occurs in the presence of the enzyme lactase (β-galactosidase). This enzymatic reaction breaks down this compound into its constituent monosaccharides, glucose and gathis compound, as shown in the following equation:

This reaction is thermodynamically favored, with a standard Gibbs free energy change () of approximately -24.26 kJ/mol, indicating that it is spontaneous under standard conditions .

2.2 Kinetics of Hydrolysis

The presence of lactase significantly lowers the activation energy required for the hydrolysis reaction, making it kinetically favorable. The activation energy for the catalyzed reaction is about 39.1 kJ/mol compared to several thousand-fold higher without the enzyme . The Michaelis-Menten model describes this enzymatic activity, where the rate of reaction depends on substrate concentration and enzyme activity.

Oxidation Reactions

This compound can undergo oxidation to form various products depending on the conditions applied:

-

Mild Oxidation : this compound can be oxidized to lactobionic acid using mild reagents such as alkaline copper or iodine . The reaction can be summarized as follows:

-

Complete Oxidation : Under more rigorous conditions, this compound can be fully oxidized to carbon dioxide and water.

Isomerization Reactions

During heat treatment of milk, this compound can undergo isomerization to form lactulose, which is a product with different properties and sweetness levels compared to this compound. This transformation can lead to further degradation into compounds such as gathis compound and various acids .

Maillard Reaction

This compound participates in the Maillard reaction when heated with amino acids (such as lysine), resulting in complex changes that affect flavor and color in dairy products . This reaction pathway involves multiple steps leading to the formation of advanced glycation end products (AGEs), which may have implications for nutritional quality and safety.

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-DCSYEGIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023193, DTXSID5058723 | |

| Record name | Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-D-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | beta-D-Lactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5965-66-2, 63-42-3 | |

| Record name | β-Lactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Lactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-D-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-LACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Lactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is lactose and how is it broken down in the human body?

A1: this compound is a disaccharide sugar primarily found in milk and dairy products. It consists of two simple sugar units: glucose and gathis compound, linked together. [] The enzyme responsible for breaking down this compound is called lactase, which is located on the surface of cells lining the small intestine. [, ] Lactase splits this compound into glucose and gathis compound, allowing these simpler sugars to be absorbed into the bloodstream and used for energy. []

Q2: What is this compound intolerance and what causes it?

A2: this compound intolerance occurs when the small intestine does not produce enough lactase to digest this compound efficiently. [, ] This results in undigested this compound passing into the large intestine, where it is fermented by bacteria, leading to the production of gases like hydrogen and methane, and causing symptoms such as bloating, gas, diarrhea, and abdominal discomfort. [, , ]

Q3: How common is this compound intolerance and does its prevalence vary across different populations?

A3: this compound intolerance is a common condition, affecting approximately 65% of the global adult population. [] The prevalence of lactase persistence, the ability to digest this compound efficiently throughout adulthood, varies significantly across different geographic regions and ethnic groups. [] For instance, lactase persistence is most common in populations with a long history of dairy farming, such as those in Northern Europe. [, ] In contrast, this compound intolerance is highly prevalent in many Asian, African, and Hispanic populations. [, ]

Q4: How is this compound intolerance diagnosed?

A4: The gold standard for diagnosing this compound malabsorption, the underlying cause of this compound intolerance, is the hydrogen breath test (HBT). [, ] This test involves ingesting a this compound solution and measuring the levels of hydrogen in the breath at regular intervals. [, , ] An increase in breath hydrogen levels indicates that this compound is not being properly absorbed and is being fermented by bacteria in the colon. [, , ]

Q5: Can this compound intolerance be treated?

A6: While there is no cure for this compound intolerance, symptoms can be managed effectively through dietary modifications, such as reducing this compound intake or using lactase enzyme supplements. [, ]

Q6: How can this compound content be reduced or eliminated in milk and dairy products?

A7: There are two primary methods for reducing or removing this compound from milk and dairy products: enzymatic hydrolysis and chromatographic separation. [, ] Enzymatic hydrolysis involves using the enzyme lactase to break down this compound into glucose and gathis compound, making the products easier to digest for individuals with this compound intolerance. [, , ] Chromatographic separation, on the other hand, physically removes this compound from milk, resulting in a this compound-free product with a taste and texture very similar to regular milk. [, ]

Q7: What is the role of this compound in the production of fermented dairy products like yogurt?

A8: In yogurt production, this compound serves as the primary sugar source for starter cultures, such as Streptococcus thermophilus and Lactobacillus species. [, , ] These bacteria ferment this compound, producing lactic acid, which contributes to the characteristic tart flavor and texture of yogurt. [, , ] The breakdown of this compound during fermentation and the presence of bacterial lactase in yogurt may contribute to its better digestibility compared to milk for individuals with this compound intolerance. [, ]

Q8: How does this compound affect the browning of cheese during storage?

A9: The browning of cheese during storage can be influenced by the this compound utilization of lactic acid bacteria present in the cheese. [] Incomplete fermentation of this compound, particularly by certain strains of Streptococcus thermophilus, can lead to the accumulation of gathis compound in the cheese. [] This gathis compound can then participate in Maillard reactions with amino acids, contributing to the browning of the cheese over time. []

Q9: Can this compound be used to produce biofuels?

A10: Yes, this compound can be used as a substrate for the production of bioethanol, a renewable biofuel. [] Yeasts such as Kluyveromyces fragilis and Saccharomyces cerevisiae can ferment this compound, converting it into ethanol. [] Whey, a byproduct of cheese production that is rich in this compound, is a promising low-cost feedstock for bioethanol production. [, ]

Q10: How are beta-galacto-oligosaccharides (β-GalOS) produced and what are their health benefits?

A11: β-GalOS are prebiotic carbohydrates naturally present in small amounts in human milk and commercially produced from this compound using the enzyme β-galactosidase. [, ] They are non-digestible by human enzymes but can be fermented by beneficial bacteria in the colon, acting as prebiotics and promoting gut health. [, ] β-GalOS have been linked to several health benefits, including improved digestion, enhanced mineral absorption, and immune modulation. [, ]

Q11: What is the molecular structure of this compound?

A11: this compound (C12H22O11) is a disaccharide sugar comprised of a glucose molecule and a gathis compound molecule linked by a β-1,4-glycosidic bond.

Q12: How is this compound utilized in molecular biology and genetic research?

A13: this compound is commonly used as a selectable marker and inducer in molecular biology and genetic engineering. The this compound operon (lac operon) in bacteria like Escherichia coli serves as a model system for studying gene regulation. [, ] The presence of this compound can induce the expression of genes within the lac operon, allowing researchers to control gene expression in bacteria. [, ]

Q13: How do this compound crystals impact the design of settling equipment in industrial processes?

A15: this compound crystals have a distinct tomahawk shape, which influences their settling behavior in industrial processes such as crystallization and separation. [] Understanding and accounting for the volume shape factor (VSF) of this compound crystals is crucial for designing efficient settling equipment. []

Q14: Can the structure of this compound be modified to alter its properties or applications?

A16: Yes, the structure of this compound can be modified through chemical or enzymatic methods to create this compound derivatives with altered functionalities. For example, this compound can be esterified or etherified to improve its solubility or used as a starting material for synthesizing other valuable compounds. []

Q15: How do different analytical methods contribute to our understanding of this compound?

A17: A variety of analytical techniques are employed to study this compound and its properties. High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound in various matrices, including food products and biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the composition and structure of this compound and its derivatives. [] Other techniques like differential scanning calorimetry (DSC) provide insights into the thermal properties of this compound, such as its melting point and glass transition temperature. []

Q16: What are the future directions in this compound research?

A18: Future research on this compound is likely to focus on developing more efficient and cost-effective methods for producing this compound-free dairy products and exploring novel applications of this compound and its derivatives in food science, biotechnology, and pharmaceuticals. [] Further investigation into the role of this compound and its metabolites in human health, particularly their impact on the gut microbiome and immune system, is also warranted. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.